molecular formula C4H5F3O3 B034911 (R)-4,4,4-trifluoro-3-hydroxybutanoic acid CAS No. 108211-36-5

(R)-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B034911
CAS No.: 108211-36-5
M. Wt: 158.08 g/mol
InChI Key: ASQMUMZEQLWJRC-UWTATZPHSA-N
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Description

®-4,4,4-trifluoro-3-hydroxybutanoic acid is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves the use of trifluoromethyl ketones as starting materials. One common method involves the reduction of trifluoromethyl ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of ®-4,4,4-trifluoro-3-hydroxybutanoic acid may involve large-scale reduction processes using more efficient and cost-effective reducing agents. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ®-4,4,4-trifluoro-3-hydroxybutanoic acid.

Chemical Reactions Analysis

Types of Reactions

®-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

®-4,4,4-trifluoro-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4,4,4-trifluoro-3-hydroxybutanoic acid: Unique due to the presence of the trifluoromethyl group.

    4,4,4-trifluoro-3-hydroxybutanoic acid: Lacks the chiral center, resulting in different biological activity.

    3-hydroxybutanoic acid: Lacks the trifluoromethyl group, leading to different chemical properties.

Uniqueness

®-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to its combination of a trifluoromethyl group and a chiral center, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3R)-4,4,4-trifluoro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUMZEQLWJRC-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108211-36-5
Record name (3R)-3-Hydroxy-4,4,4-trifluorobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using (R)-4,4,4-trifluoro-3-hydroxybutyric acid in the synthesis of chiral molecules?

A1: (R)-4,4,4-Trifluoro-3-hydroxybutyric acid serves as a valuable chiral building block due to its defined stereochemistry at the (R)-configured chiral center. The paper demonstrates its use in Kolbe electrolysis, a method for decarboxylative dimerization or 'codimerization' of carboxylic acids. This process allows for the creation of more complex molecules with specific stereochemistry, which is crucial for synthesizing bioactive compounds like natural products and their trifluoromethylated analogs. []

Q2: Can you provide an example of how (R)-4,4,4-trifluoro-3-hydroxybutyric acid is used to synthesize a specific target molecule?

A2: The paper describes the use of (R)-4,4,4-trifluoro-3-hydroxybutyric acid in the synthesis of (R)-5,5,5-trifluoro-4-hydroxypentanoic acid derivatives (compounds 9 and 10 in the paper) through Kolbe electrolysis. [] This reaction demonstrates the potential of this building block to be transformed into more complex structures containing the trifluoromethyl group, which can impart valuable properties to the final molecules.

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